3,4,9,10-Perylenetetracarboxylic dianhydride

Catalog No.
S565822
CAS No.
128-69-8
M.F
C24H8O6
M. Wt
392.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,9,10-Perylenetetracarboxylic dianhydride

CAS Number

128-69-8

Product Name

3,4,9,10-Perylenetetracarboxylic dianhydride

IUPAC Name

7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Molecular Formula

C24H8O6

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C24H8O6/c25-21-13-5-1-9-10-2-6-15-20-16(24(28)30-23(15)27)8-4-12(18(10)20)11-3-7-14(22(26)29-21)19(13)17(9)11/h1-8H

InChI Key

CLYVDMAATCIVBF-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O

Synonyms

3,4,9,10-perylenetetracarboxylic dianhydride, PTCDA cpd

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)OC7=O)C(=O)OC2=O

Organic Semiconductor:

PTCDI is an organic semiconductor, meaning it exhibits electrical conductivity similar to metals but is composed of organic molecules . This property makes it a valuable material for research in organic electronics, where scientists aim to develop new devices like organic light-emitting diodes (OLEDs) and organic solar cells. Researchers are exploring PTCDI in various applications, including:

  • Organic photovoltaics: PTCDI is being investigated as an electron acceptor material in organic solar cells due to its ability to efficiently transport electrons .
  • Field-effect transistors (FETs): PTCDI shows promise for use in organic FETs, which are transistors made from organic materials. Studies have demonstrated its potential for high-performance devices .

Precursor for Rylene Dyes:

PTCDI serves as a crucial precursor for the synthesis of a class of molecules called Rylene dyes . These dyes exhibit vibrant colors and unique fluorescence properties, making them valuable in various scientific applications, such as:

  • Biomedical imaging: Rylene dyes are being explored for use in bioimaging techniques due to their ability to label specific biomolecules within cells .
  • Sensor development: Researchers are investigating Rylene dyes for the development of sensors that can detect specific molecules or environmental conditions based on their unique optical properties .

Other Research Applications:

Beyond its applications in organic electronics and dye synthesis, PTCDI is also being explored in other areas of scientific research, including:

  • Organic spintronics: Researchers are investigating PTCDI for its potential use in organic spintronics, a field that explores the manipulation of electron spin in organic materials .
  • Organic photocatalysis: Studies are ongoing to explore the potential of PTCDI in photocatalysis, where light is used to drive chemical reactions. This research could lead to the development of new sustainable technologies for energy production and environmental remediation .

3,4,9,10-Perylenetetracarboxylic dianhydride is a polycyclic aromatic compound characterized by its molecular formula C24H8O6C_{24}H_{8}O_{6} and a molecular weight of approximately 392.32 g/mol. It appears as an orange to dark red powder and is notable for its high melting point, exceeding 300°C. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial sectors, including pharmaceuticals, agrochemicals, and coatings. It is particularly valued in the formulation of air-dried and baking enamels, epoxy resins, polyurethane, and polyester-based paints, as well as in printing inks for banknotes and security documents .

Due to its anhydride functional groups. Notable reactions include:

  • Hydrolysis: Reacts with water to form 3,4,9,10-perylenetetracarboxylic acid.
  • Nucleophilic Addition: The anhydride groups can undergo nucleophilic attack by amines or alcohols to form corresponding amides or esters.
  • Polymerization: It can be polymerized with various monomers to create high-performance polymers with enhanced thermal stability and mechanical properties.

These reactions highlight its versatility in synthetic organic chemistry .

3,4,9,10-Perylenetetracarboxylic dianhydride exhibits notable biological activity. It has been identified as a skin and strong eye irritant. Its potential cytotoxic effects have been observed in various studies, indicating that it may pose risks when handled improperly. The compound's interaction with biological systems is still under investigation, particularly regarding its environmental impact and toxicity profiles .

The synthesis of 3,4,9,10-perylenetetracarboxylic dianhydride typically involves the following methods:

  • Oxidative Cyclization: Starting from 3,4-dihydroxyperylene or similar precursors through oxidation processes.
  • Thermal Decomposition: Heating certain perylene derivatives under controlled conditions to yield the dianhydride.
  • Chemical Modification: Utilizing various reagents to modify existing perylene compounds into the dianhydride form.

These methods allow for the production of high-purity compounds suitable for industrial applications .

The applications of 3,4,9,10-perylenetetracarboxylic dianhydride are extensive:

  • Coatings: Used in air-dried and baking enamels for improved durability.
  • Adhesives: Serves as a component in epoxy resins and polyurethane formulations.
  • Inks: Employed in printing inks for secure documents due to its stability and color properties.
  • Organic Electronics: Investigated for use in organic semiconductors due to its electronic properties.

These diverse applications underscore its significance across multiple industrial sectors .

Interaction studies of 3,4,9,10-perylenetetracarboxylic dianhydride focus on its reactivity with various nucleophiles such as alcohols and amines. These studies are crucial for understanding how this compound can be incorporated into larger molecular frameworks or materials. Additionally, research into its environmental interactions helps assess its stability and degradation pathways in ecological contexts .

Several compounds share structural similarities with 3,4,9,10-perylenetetracarboxylic dianhydride. A comparison highlights its unique features:

Compound NameMolecular FormulaUnique Features
PeryleneC20H12Lacks carboxyl groups; primarily used as a dye.
1,6-AnthraquinoneC14H8O2Contains two carbonyl groups; used in dyes and pigments.
3-HydroxyperyleneC20H12OHydroxyl group alters reactivity; used in organic synthesis.
9-FluorenoneC13H10OKetone structure; utilized in organic photochemistry.

The presence of multiple carboxyl anhydride groups in 3,4,9,10-perylenetetracarboxylic dianhydride distinguishes it from these similar compounds by enhancing its reactivity and making it suitable for specific applications in coatings and inks .

Physical Description

WetSolid

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 221 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 168 of 221 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 53 of 221 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

128-69-8

Wikipedia

PTCDA

General Manufacturing Information

Paint and coating manufacturing
Plastics product manufacturing
Perylo[3,4-cd:9,10-c'd']dipyran-1,3,8,10-tetrone: ACTIVE

Dates

Modify: 2023-08-15
Roche et al. A supramolecular helix that disregards chirality. Nature Chemistry, doi: 10.1038/nchem.2397, published online 16 November 2015 http://www.nature.com/nchem
Liu et al. On-water surface synthesis of crystalline, few-layer two-dimensional polymers assisted by surfactant monolayers. Nature Chemistry, doi: 10.1038/s41557-019-0327-5, published online 23 September 2019

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